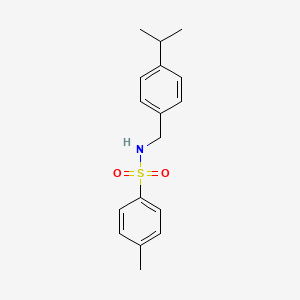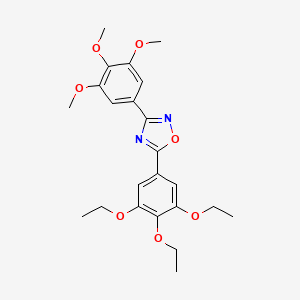
N-(4-isopropylbenzyl)-4-methylbenzenesulfonamide
説明
N-(4-isopropylbenzyl)-4-methylbenzenesulfonamide, commonly known as IBMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IBMS is a sulfonamide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of IBMS is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Studies have shown that IBMS can inhibit the activity of carbonic anhydrase in vitro, suggesting that it may have potential applications in the treatment of diseases related to the dysregulation of acid-base balance, such as glaucoma and epilepsy.
Biochemical and Physiological Effects
Studies have shown that IBMS can have significant biochemical and physiological effects. For instance, IBMS has been found to reduce intraocular pressure in animal models of glaucoma, suggesting that it may have potential applications in the treatment of this disease. Additionally, IBMS has been found to have anticonvulsant activity in animal models of epilepsy, indicating that it may have potential applications in the treatment of this disease.
実験室実験の利点と制限
One of the significant advantages of IBMS is its high yield in synthesis, making it suitable for large-scale production. Additionally, IBMS is relatively stable and can be stored for an extended period without significant degradation. However, IBMS has some limitations in lab experiments, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, IBMS has limited stability in acidic and basic conditions, making it unsuitable for use in some reactions.
将来の方向性
There are several future directions for the research and development of IBMS. One of the significant areas of research is the synthesis of new derivatives of IBMS with improved properties, such as increased solubility in water and enhanced stability in acidic and basic conditions. Additionally, further studies are needed to elucidate the mechanism of action of IBMS and its potential applications in the treatment of diseases related to the dysregulation of acid-base balance. Finally, IBMS can be used as a starting material for the synthesis of new metal complexes with potential applications in catalysis and materials science.
Conclusion
In conclusion, IBMS is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. IBMS can be synthesized using different methods, and it has been found to have potential applications in medicinal chemistry, catalysis, and materials science. IBMS has been found to inhibit the activity of carbonic anhydrase, and it has significant biochemical and physiological effects. IBMS has some advantages and limitations in lab experiments, and there are several future directions for its research and development.
科学的研究の応用
IBMS has been found to have potential applications in various areas of scientific research. One of the significant applications of IBMS is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of new drugs. IBMS has also been used as a reagent in the synthesis of other compounds, including sulfonamides, amides, and azo compounds. Additionally, IBMS has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
特性
IUPAC Name |
4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)16-8-6-15(7-9-16)12-18-21(19,20)17-10-4-14(3)5-11-17/h4-11,13,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCKFETXYGYWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5188127.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)

![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)

![2,2-dimethyl-N-(1-{1-[(2-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5188183.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)
![2-methyl-3-phenyl-1,4-diazaspiro[4.4]nona-1,3-diene 1,4-dioxide](/img/structure/B5188205.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5188210.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)